Tefuryltrione
Description
Contextualization within Modern Herbicide Development
Significance of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors in Weed Management
HPPD inhibitors are a critical class of herbicides used for selective weed control in major crops such as corn, rice, and sugarcane. cambridge.orgunl.edu They act by blocking the HPPD enzyme, which is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186). vulcanchem.comcambridge.orgbioone.org Plastoquinone is a necessary cofactor in the production of carotenoids, which protect chlorophyll (B73375) from photo-destruction. cambridge.org By inhibiting this pathway, HPPD herbicides cause the bleaching of plant tissues and eventual death of the weed. vulcanchem.comcambridge.org This mode of action provides an effective tool against weeds resistant to other herbicide classes, such as those resistant to glyphosate (B1671968) and ALS inhibitors, making HPPD inhibitors a cornerstone of many integrated weed management programs. cambridge.orgunl.edu The synergistic effect observed when HPPD inhibitors are mixed with photosystem II (PSII) inhibitors further enhances their weed control spectrum and efficacy. unl.edubioone.orgbioone.org
Historical Development and Positioning of Tefuryltrione within Triketone HPPD Inhibitor Herbicides
The discovery of triketone herbicides originated from chemical ecology studies in the late 1970s and early 1980s. unl.edusemanticscholar.org The first commercial triketone, sulcotrione, was introduced in 1991. cambridge.org This was followed by the development and launch of several other triketone herbicides. This compound was developed by Bayer and registered in Japan in 2007, with a market launch in 2010. kahaku.go.jpcambridge.orgchemicalbook.com It was subsequently registered in Korea in 2015. chemicalbook.com
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-{2-chloro-4-(methylsulfonyl)-3-[(tetrahydrofuran-2-ylmethoxy)methyl]benzoyl}cyclohexane-1,3-dione |
| Molecular Formula | C₂₀H₂₃ClO₇S |
| Molecular Weight | 442.91 g/mol |
| CAS Registry Number | 473278-76-1 |
| Physical State | Solid, grayish-brown powder |
| Melting Point | 113.7 – 115.4 °C |
| Solubility in Water | Very slightly soluble (0.12 g/L at 25 °C) |
| Data sourced from references herts.ac.ukvulcanchem.comhpc-j.co.jpchemblink.com |
Timeline of Triketone HPPD Inhibitor Herbicide Development
| Herbicide | Developer | Year of Introduction/Launch |
| Sulcotrione | Zeneca (now Syngenta) | 1991 |
| Benzobicyclon | SDS Biotech | 2001 |
| Mesotrione (B120641) | Syngenta | 2002 |
| Tembotrione (B166760) | Bayer Crop Science | 2007 |
| This compound | Bayer | 2009/2010 |
| Bicyclopyrone | Syngenta | 2015 |
| Data sourced from reference cambridge.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-chloro-4-methylsulfonyl-3-(oxolan-2-ylmethoxymethyl)benzoyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO7S/c1-29(25,26)17-8-7-13(20(24)18-15(22)5-2-6-16(18)23)19(21)14(17)11-27-10-12-4-3-9-28-12/h7-8,12,18H,2-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAPVJDEYHLLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058105 | |
| Record name | Tefuryltrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473278-76-1 | |
| Record name | Tefuryltrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473278-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tefuryltrione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tefuryltrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-chloro-4-(methylsulfonyl)-3-[(tetrahydrofuran-2-ylmethoxy)methyl]benzoyl}cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEFURYLTRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31009O776L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Biochemical Mechanisms of Action of Tefuryltrione
Enzymatic Inhibition Profile of Tefuryltrione
Table 1: General Properties of this compound An interactive data table summarizing the fundamental chemical and physical properties of this compound.
| Property | Characteristic |
|---|---|
| IUPAC Name | 2-{2-chloro-4-(methylsulfonyl)-3-[(tetrahydrofuran-2-ylmethoxy)methyl]benzoyl}cyclohexane-1,3-dione vulcanchem.com |
| Molecular Formula | C₂₀H₂₃ClO₇S vulcanchem.com |
| Molecular Weight | 442.91 g/mol vulcanchem.com |
| Chemical Class | β-triketone / Benzoylcyclohexane-1,3-dione vulcanchem.comresearchgate.net |
| Mode of Action | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor vulcanchem.comagropages.comresearchgate.net |
The HPPD enzyme is a non-heme, iron(II)-dependent dioxygenase. beilstein-journals.orgunisi.it Its active site is characterized by a carefully arranged structure of amino acid residues that coordinate a catalytic iron (II) ion. icm.edu.pl These residues typically include two histidines and a glutamic acid. icm.edu.pl Additionally, the active site contains hydrophobic residues, notably two phenylalanine residues (such as Phe360 and Phe403 in Arabidopsis thaliana), which are crucial for binding the substrate. beilstein-journals.orgicm.edu.pl
This compound, like other triketone herbicides, interacts directly with this active site. beilstein-journals.orgicm.edu.pl The interaction is primarily twofold:
Chelation: The 1,3-dicarbonyl (or β-triketone) moiety of the this compound molecule forms a bidentate chelate with the Fe(II) ion at the catalytic center. beilstein-journals.orgicm.edu.pl This action effectively blocks the ion's ability to participate in the catalytic reaction.
Hydrophobic Interaction: The aryl portion of the this compound molecule engages in hydrophobic interactions, specifically through π-π stacking, with the phenylalanine residues within the active site. beilstein-journals.orgicm.edu.pl
This dual-interaction model ensures a stable and effective binding of the inhibitor to the enzyme, preventing the natural substrate from being processed.
Table 2: Key Amino Acid Residues in the HPPD Active Site and Their Interactions with Inhibitors An interactive data table detailing the interactions between HPPD inhibitors and key residues in the enzyme's active site.
| Residue Type | Example Residues (Arabidopsis thaliana) | Interaction Type with Inhibitor |
|---|---|---|
| Metal-Coordinating | Histidine, Glutamic Acid | Hold the catalytic Fe(II) ion that is chelated by the inhibitor's diketone moiety. icm.edu.pl |
| Hydrophobic | Phenylalanine (Phe360, Phe381, Phe403, Phe424) | Form π-π stacking or hydrophobic interactions with the inhibitor's aryl ring. beilstein-journals.orgicm.edu.plnih.gov |
The inhibition of HPPD has significant downstream effects on two vital biosynthetic pathways in plants: plastoquinone (B1678516) and carotenoid synthesis. HPPD catalyzes the conversion of HPPA into homogentisic acid (HGA). jst.go.jpbeilstein-journals.org HGA serves as the aromatic precursor for the synthesis of both plastoquinones and tocopherols (B72186) (Vitamin E). vulcanchem.comjst.go.jp
By blocking HPPD, this compound halts the production of HGA, which directly leads to a deficiency in plastoquinone. vulcanchem.comresearchgate.net Plastoquinone is not only involved in photosynthetic electron transport but also acts as an essential redox cofactor for the enzyme phytoene (B131915) desaturase (PDS). jst.go.jpresearchgate.net PDS is a critical enzyme in the carotenoid biosynthesis pathway, responsible for converting phytoene into colored carotenoids. researchgate.net Therefore, the this compound-induced lack of plastoquinone causes a secondary inhibition of PDS activity, bringing carotenoid production to a standstill. agropages.comjst.go.jp
The cessation of carotenoid biosynthesis leads to a series of observable and ultimately lethal effects in susceptible plants. Carotenoids play a photoprotective role by quenching excess light energy and scavenging reactive oxygen species, thereby protecting chlorophyll (B73375) from photo-oxidative damage. agropages.comjst.go.jp
In the absence of carotenoids, chlorophyll is rapidly destroyed by light, leading to the most prominent symptom of HPPD inhibitor activity: a characteristic bleaching or whitening of the plant's meristematic tissues. vulcanchem.comagropages.com This is followed by the cessation of growth, tissue necrosis, and ultimately, the death of the plant. vulcanchem.com
Table 3: Cascade of Effects from this compound Application An interactive data table summarizing the physiological consequences of HPPD inhibition by this compound.
| Step | Biochemical/Physiological Event | Result |
|---|---|---|
| 1. Inhibition | This compound competitively inhibits the HPPD enzyme. researchgate.netresearchgate.net | HGA synthesis is blocked. vulcanchem.com |
| 2. Depletion | Plastoquinone biosynthesis is disrupted due to lack of HGA precursor. vulcanchem.comresearchgate.net | Phytoene desaturase (PDS) enzyme lacks its essential cofactor. jst.go.jp |
| 3. Pathway Block | Carotenoid biosynthesis is halted. vulcanchem.comagropages.com | Chlorophyll is left unprotected from photo-oxidation. agropages.com |
| 4. Visible Symptoms | Chlorophyll degrades under light exposure. vulcanchem.comjst.go.jp | Plant tissues exhibit bleaching (whitening). vulcanchem.comagropages.com |
| 5. Plant Death | Widespread cellular damage occurs. | Necrosis leads to the death of the susceptible plant. vulcanchem.com |
Disruption of Plastoquinone and Carotenoid Biosynthesis Pathways
Comparative Analysis of this compound's Mechanism with Other HPPD Inhibitors
This compound is part of a larger family of HPPD-inhibiting herbicides, which are categorized into several chemical classes. The primary classes include the triketones (to which this compound, mesotrione (B120641), and tembotrione (B166760) belong), the pyrazoles (e.g., pyrasulfotole), and the isoxazoles (e.g., isoxaflutole). jst.go.jpbeilstein-journals.org
While all these compounds share the fundamental mechanism of inhibiting the HPPD enzyme, they exhibit differences in their chemical structures that can affect their efficacy, crop selectivity, and weed control spectrum. icm.edu.pl The common mechanistic thread is the presence of a structural motif, typically a 1,3-dicarbonyl or a bioisostere, that chelates the iron atom in the enzyme's active site, and an aryl group that interacts with hydrophobic pockets. beilstein-journals.orgicm.edu.pl
However, variations in the substituents on the aryl ring and other parts of the molecule influence the strength and nature of these interactions. For example, some HPPD inhibitors are more effective against certain weed species than others. This compound has demonstrated good herbicidal efficacy against the problematic perennial weed Eleocharis kuroguwai in paddy rice. researchgate.net The selectivity observed in certain crops, such as rice, is often attributed to the crop's ability to rapidly metabolize and detoxify the specific herbicide molecule before it can cause significant damage. jst.go.jpresearchgate.net
Table 4: Comparison of Major HPPD Inhibitor Herbicide Classes An interactive data table comparing different chemical classes of HPPD inhibitors.
| Chemical Class | Representative Compounds | Key Structural Feature |
|---|---|---|
| Triketones | This compound, Mesotrione, Tembotrione, Fenquinotrione | Benzoylcyclohexane-1,3-dione or similar triketone structure. vulcanchem.comjst.go.jpbeilstein-journals.org |
| Pyrazoles | Pyrasulfotole, Topramezone (B166797) | Substituted pyrazole (B372694) ring system. beilstein-journals.org |
| Isoxazoles | Isoxaflutole (B1672639) | Isoxazole ring that opens to form a diketonitrile metabolite. beilstein-journals.orgicm.edu.pl |
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Structure-Activity Relationship (SAR) studies for HPPD inhibitors focus on identifying the key molecular features responsible for their biological activity. For this compound and its analogues, the herbicidal action is intrinsically linked to its β-triketone structure. vulcanchem.com
The critical pharmacophore for this class of herbicides consists of:
The β-Triketone System: The cyclohexane-1,3-dione moiety is essential for the bidentate chelation of the Fe(II) ion in the HPPD active site. beilstein-journals.orgicm.edu.pl This interaction is the cornerstone of the inhibitory mechanism.
SAR studies across the broader class of HPPD inhibitors have consistently reinforced the importance of these two features for potent inhibitory activity. icm.edu.pl
Modern herbicide design heavily relies on computational methods to understand and predict the activity of novel compounds. For HPPD inhibitors, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are widely used. beilstein-journals.orgunisi.it
These computational approaches allow researchers to:
Build Pharmacophore Models: Develop three-dimensional models that define the essential structural features required for a molecule to bind to the HPPD active site. unisi.it
Perform Virtual Screening: Screen large libraries of virtual compounds to identify potential new HPPD inhibitors based on their predicted ability to fit into the active site. unisi.itnih.gov
Analyze Binding Modes: Use molecular docking to simulate how a specific inhibitor, like this compound, or its analogues orient themselves within the HPPD active site. beilstein-journals.orgnih.gov These simulations can reveal detailed interactions with key amino acid residues (e.g., Phe381, Phe424, His308) and the central metal ion, providing a rational basis for designing more effective and selective herbicides. nih.gov
Ligand-Protein Interaction Profiling via Molecular Docking and Dynamics Simulations
Molecular docking simulations of HPPD inhibitors homologous to this compound into the crystal structure of Arabidopsis thaliana HPPD (AtHPPD) consistently identify a conserved binding pocket. frontiersin.orgbeilstein-journals.org The primary and most critical interaction involves the β-triketone moiety of the herbicide. vulcanchem.combeilstein-journals.org This functional group forms a bidentate chelation with the catalytic Fe(II) ion located deep within the active site. beilstein-journals.orgjst.go.jp This coordination is a hallmark of many HPPD inhibitors and is essential for their inhibitory function. researchgate.net
Beyond the crucial metal chelation, the substituted benzoyl ring of the inhibitor engages in further stabilizing interactions with hydrophobic and aromatic amino acid residues in the active site. frontiersin.orgmdpi.com Molecular dynamics simulations and docking studies have identified several key phenylalanine residues that form favorable π-π stacking interactions with the inhibitor's aromatic system. frontiersin.orgjst.go.jp These interactions contribute significantly to the binding affinity and stability of the ligand within the active site. mdpi.com MD simulations suggest that for related HPPD inhibitors, electrostatic energy is the primary driving force for ligand binding. frontiersin.org The dynamic behavior of certain protein regions, such as the C-terminal α-helix, upon inhibitor binding can also influence the inhibitor's sensitivity and effectiveness. nih.gov
Table 1: Key Amino Acid Residues in the HPPD Active Site Interacting with Triketone-like Inhibitors This table is a composite based on findings from various HPPD inhibitor studies, as direct simulation data for this compound is not specified in the provided results. The interactions are representative of the class.
| Interacting Residue | Type of Interaction | Reference |
| Fe(II) ion | Bidentate Chelation | beilstein-journals.org, jst.go.jp |
| Phe360 | π-π Stacking | frontiersin.org |
| Phe398 | π-π Stacking | frontiersin.org |
| Phe403 | π-π Stacking, van der Waals | frontiersin.org, frontiersin.org |
| Phe409 | π-π Stacking | jst.go.jp |
| Phe452 | π-π Stacking | jst.go.jp |
Identification of Key Pharmacophoric Elements for HPPD Inhibition
A pharmacophore model describes the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. For HPPD inhibitors of the triketone class, including this compound, a well-defined pharmacophore is responsible for their potent herbicidal activity. frontiersin.orgnih.gov The identification of these key elements is crucial for understanding structure-activity relationships and for the rational design of new herbicides. frontiersin.org
The most critical pharmacophoric feature is the 1,3-dicarbonyl moiety, present in this compound as a cyclohexane-1,3-dione ring. vulcanchem.combeilstein-journals.org This part of the molecule, or a bioisosteric equivalent, is responsible for the bidentate chelation of the Fe(II) cofactor in the HPPD active site, which is the cornerstone of its inhibitory mechanism. beilstein-journals.orgresearchgate.net A survey of known HPPD inhibitors reveals that most contain this common chemical motif. researchgate.net
Table 2: Essential Pharmacophoric Features of this compound for HPPD Inhibition
| Pharmacophoric Element | Function in HPPD Inhibition | Reference |
| Cyclohexane-1,3-dione | Binds to the catalytic Fe(II) ion via bidentate chelation. | beilstein-journals.org, researchgate.net |
| Substituted Benzoyl Ring | Engages in π-π stacking and hydrophobic interactions with active site residues (e.g., Phenylalanine). | jst.go.jp, mdpi.com |
| Ether Linkage and Tetrahydrofuran (B95107) Ring | Contributes to the overall conformation and fit within the binding pocket. | vulcanchem.com |
| Chloro and Methylsulfonyl Groups | Modulate electronic properties and steric interactions, enhancing binding affinity. | vulcanchem.com |
Stereochemical Influences on Herbicidal Activity
Many complex organic molecules, including certain herbicides, can exist as stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. iastate.edu this compound is a chiral molecule, meaning it is non-superimposable on its mirror image and can exist as different enantiomers (R- and S-forms). vulcanchem.comwppdb.comherts.ac.uk The technical grade of this compound used in commercial formulations is a racemic mixture, containing both isomers. vulcanchem.comwppdb.comherts.ac.uk
The principle of stereoselectivity is well-established in pharmacology and agrochemistry. iastate.edu Because enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a chiral ligand. iastate.edu It is common for one isomer (the eutomer) to be significantly more biologically active than the other (the distomer), which may have low or no activity. iastate.edu In some cases, manufacturers refine the synthesis process to produce only the active isomer, which can reduce the amount of chemical needed for the same effect. iastate.edu
While the technical material of this compound is specified as a racemic mixture, the specific herbicidal activities of the individual R- and S-enantiomers of this compound are not detailed in the available literature. Therefore, a quantitative comparison of their respective potencies against the HPPD enzyme cannot be provided. However, the general principle that stereochemistry can significantly influence the herbicidal activity of chiral pesticides is widely acknowledged. iastate.edumdpi.com
Synthesis and Derivatization Approaches for Tefuryltrione
Synthetic Pathways to Tefuryltrione and its Core Scaffolds
The primary structural framework of this compound is a 2-benzoylcyclohexane-1,3-dione (B8506683) unit. researchgate.net The industrial synthesis of this compound is efficiently achieved through a condensation reaction pathway. This process involves the reaction of two key intermediates: methyl 2-chloro-4-(methylsulfonyl)-3-(((tetrahydrofuran-2-yl)methoxy)methyl)benzoate and 1,3-cyclohexanedione. vulcanchem.com
The established synthetic route can be summarized in the following steps:
Condensation: The two main building blocks are dissolved in a solvent, typically acetonitrile. vulcanchem.com
Catalysis: A catalyst, such as ethylenediamine, is introduced to facilitate the condensation reaction, which initially forms an enol ester intermediate. vulcanchem.com
Rearrangement: The enol ester undergoes rearrangement to form the final, more stable keto product, this compound. This step can also be promoted by the addition of a rearrangement catalyst. vulcanchem.com
Purification: The final product is purified, often by recrystallization from a solvent like methanol, to achieve high purity. vulcanchem.com
This industrial process is noted for its high efficiency, with reported yields of approximately 90.5%, making it a commercially viable method for large-scale production. vulcanchem.com During the preparation of this compound, several main impurities have been identified and characterized using techniques such as high-performance liquid chromatography (HPLC), ¹H NMR, and high-resolution mass spectrometry (HRMS). nyxxb.cn The synthesis of these impurities has been achieved by modifying the standard synthetic route of this compound, which aids in quality control and ensures the safety of the production process. nyxxb.cn
Table 1: Overview of this compound Industrial Synthesis
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1. Condensation | Reaction of key intermediates. | Methyl 2-chloro-4-(methylsulfonyl)-3-(((tetrahydrofuran-2-yl)methoxy)methyl)benzoate, 1,3-Cyclohexanedione, Acetonitrile (solvent). vulcanchem.com |
| 2. Catalysis | Formation of an enol ester. | Ethylenediamine (catalyst). vulcanchem.com |
| 3. Rearrangement | Conversion to the final keto product. | Rearrangement catalyst (e.g., ethylenediamine). vulcanchem.com |
| 4. Purification | Isolation of pure this compound. | Recrystallization from methanol. vulcanchem.com |
Stereoselective Synthesis of Chiral this compound Isomers
This compound possesses a chiral center, and as such, exists as R- and S-enantiomers. vulcanchem.comherts.ac.uk Commercial formulations of the herbicide are typically sold as a racemic, or isomeric, mixture. vulcanchem.comherts.ac.uk However, the development of stereoselective synthesis methods is a significant goal in modern chemistry, as often only one enantiomer of a chiral molecule exhibits the desired biological activity.
While specific, documented methods for the industrial-scale stereoselective synthesis of this compound are not widely published, several strategies are applicable. One proposed approach involves the use of chiral building blocks derived from biomass. For instance, it has been suggested that chiral synthons from glutamic acid could be utilized for the synthesis of this compound. weedturf.orgweedturf.org This method would introduce the desired stereochemistry from a readily available natural source.
General strategies for obtaining single enantiomers include:
Chiral Resolution: This involves separating the enantiomers from the racemic mixture. A common method is the crystallization of diastereomeric salts, where the racemate is reacted with a chiral resolving agent (e.g., tartaric acid) to form diastereomers, which have different physical properties and can be separated by crystallization. wikipedia.org Following separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org Chiral column chromatography is another technique used for the physical separation of enantiomers. wikipedia.org
Asymmetric Synthesis: This involves creating the molecule with the desired stereochemistry from the start. This often requires the use of expensive chiral catalysts and can be challenging to develop. weedturf.org For molecules containing chiral heterocycles like the tetrahydrofuran (B95107) ring in this compound, catalytic enantioselective reactions such as intramolecular oxa-Michael additions can be employed to construct the ring with high enantiomeric purity. acs.orgnih.gov
The development of a practical enantioselective synthesis or chiral resolution process for this compound could potentially lead to a more active herbicide, though this often involves complex and costly procedures. weedturf.org
Rational Design and Synthesis of Novel this compound Analogues for Agrochemical Innovation
The discovery of novel herbicides often relies on the rational design and synthesis of analogues of existing active compounds. As an HPPD inhibitor, this compound's activity is closely linked to its molecular structure, particularly the substituents on the benzoyl group. researchgate.net Research into HPPD inhibitors has shown that modifications at the 2-, 3-, and 4-positions of the benzoyl ring significantly influence herbicidal activity, crop safety, and the spectrum of controlled weeds. researchgate.net
Strategies for designing novel analogues include:
Structure-Activity Relationship (SAR) Studies: By synthesizing a series of derivatives with systematic modifications and evaluating their herbicidal activity, researchers can establish relationships between chemical structure and biological function. beilstein-journals.orgresearchgate.net For example, studies on other HPPD inhibitors have shown that introducing different aromatic rings, such as chloro-substituted pyridine, can lead to superior herbicidal activity. beilstein-journals.org
Substructure Splicing: This strategy involves combining structural fragments from different active molecules. For instance, novel herbicides have been created by merging the triketone moiety found in compounds like this compound with other herbicidally active scaffolds, such as quinazoline-2,4-dione, to create new classes of HPPD inhibitors. researchgate.net
Bioisosteric Replacement: This involves replacing a functional group in the molecule with another group that has similar physical or chemical properties. For this compound analogues, this could involve modifying the tetrahydrofuran ring or the methylsulfonyl group to fine-tune the molecule's properties.
The synthesis of these new analogues generally follows established chemical principles, often adapting the core synthesis pathway of the parent compound. For example, a series of novel aryloxyacetic acid derivatives designed as HPPD inhibitors were synthesized by reacting aromatic oxyacetic acids with substituted 1,3-cyclohexanediones to form key enol ester intermediates, a process analogous to the synthesis of this compound. beilstein-journals.orgnih.gov These efforts aim to discover compounds with improved efficacy, a broader weed control spectrum, or enhanced crop selectivity. researchgate.net
Development of Efficient Synthetic Methodologies for Industrial Scale Production
The transition of a synthetic pathway from the laboratory to industrial-scale production requires the development of efficient, cost-effective, and safe methodologies. The goal is to maximize yield, minimize waste and energy consumption, and ensure a high-quality final product. migrationletters.comlongdom.org
The documented industrial synthesis of this compound, with a reported yield of around 90.5%, is already considered highly efficient. vulcanchem.com Further optimization of such a process would focus on several key areas:
Process Parameter Optimization: This involves systematically adjusting reaction conditions such as temperature, pressure, concentration, and reaction time to find the optimal balance for maximizing yield and purity while minimizing costs. migrationletters.comai-cases.com
Catalyst Improvement: The choice and efficiency of the catalyst are crucial. Research may focus on finding more active or recyclable catalysts to reduce the amount needed and lower production costs. migrationletters.com
Raw Material and Solvent Selection: Utilizing inexpensive and readily available starting materials is key to economic efficiency. migrationletters.com Solvents are chosen not only for their ability to facilitate the reaction but also for their safety, environmental impact, and ease of recovery and reuse.
Herbicide Resistance Dynamics and Management Strategies Relevant to Tefuryltrione
Characterization of Weed Resistance Mechanisms to HPPD Inhibitors
Weed resistance to HPPD inhibitors, including herbicides chemically related to tefuryltrione, can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov
Target-Site Resistance (TSR) Mechanisms
TSR involves modifications to the target enzyme, HPPD, that reduce the herbicide's ability to bind and inhibit its function. pesticidestewardship.org This can occur through genetic mutations altering the protein's structure or by increasing the amount of the target enzyme within the plant.
Mutations in the gene encoding the HPPD enzyme can lead to amino acid substitutions that decrease the binding affinity of the herbicide to the enzyme, thereby conferring resistance. While less common than NTSR for HPPD inhibitors, specific mutations have been identified that reduce the efficacy of these herbicides. nih.gov
For instance, research using base editing technologies in Arabidopsis identified a Y342H mutation in the HPPD protein that conferred tolerance to mesotrione (B120641) and isoxaflutole (B1672639). nih.gov In another study, saturation mutagenesis of the SpHPPDm gene identified that mutations at positions N321 and E322 significantly increased resistance to topramezone (B166797). nih.gov Specifically, the double mutant N321Y/E322K exhibited a dramatic increase in resistance. nih.gov Although not documented specifically for this compound in field-evolved resistant weeds, these findings highlight potential mutational hotspots in the HPPD gene that could lead to resistance.
Table 1: Examples of HPPD Gene Mutations Conferring Resistance to HPPD Inhibitors
| Mutation | Herbicide(s) | Organism | Reference |
| Y342H | Mesotrione, Isoxaflutole | Arabidopsis thaliana | nih.gov |
| N321Y | Topramezone | Sphingobium sp. | nih.gov |
| E322V | Topramezone | Sphingobium sp. | nih.gov |
| N321Y/E322K | Topramezone | Sphingobium sp. | nih.gov |
It is important to note that in several documented cases of resistance to HPPD inhibitors in weeds like Amaranthus tuberculatus (waterhemp) and Amaranthus palmeri (Palmer amaranth), sequencing of the HPPD gene did not reveal any resistance-conferring mutations, pointing towards other mechanisms of resistance. nih.govplos.org
An alternative TSR mechanism is the amplification of the HPPD gene, leading to an overproduction of the HPPD enzyme. This increased quantity of the target protein can effectively dilute the impact of the herbicide, requiring a higher dose to achieve control. pesticidestewardship.org
In populations of Amaranthus palmeri resistant to HPPD inhibitors, a 4- to 12-fold increase in HPPD gene expression has been observed. frontiersin.org This elevated gene expression was correlated with increased levels of the HPPD protein, contributing to the resistance profile. frontiersin.org However, other studies on resistant A. tuberculatus and A. palmeri have found that resistance was not due to HPPD gene duplication or overexpression, indicating that this mechanism can be population-specific. nih.govplos.orgresearchgate.netcambridge.org
Mutational Analysis of HPPD Gene Alleles
Non-Target-Site Resistance (NTSR) Mechanisms
NTSR encompasses mechanisms that reduce the amount of active herbicide reaching the target site. nih.gov This is often achieved through enhanced metabolism of the herbicide into non-toxic or less toxic compounds. For HPPD inhibitors, this is the most predominant form of resistance observed in weed populations. bioone.orgfrontiersin.org
Cytochrome P450 monooxygenases (P450s) are a large family of enzymes that play a crucial role in the detoxification of various xenobiotics, including herbicides. researchgate.net Enhanced metabolism by P450s is a well-documented mechanism of resistance to HPPD inhibitors in several weed species. researchgate.netnih.gov
In resistant populations of Amaranthus tuberculatus, enhanced metabolism via P450 enzymes has been identified as the primary mechanism of resistance to mesotrione, tembotrione (B166760), and topramezone. nih.gov Studies have shown that resistant plants metabolize these herbicides more rapidly than susceptible plants, often through hydroxylation reactions. nih.govplos.orgresearchgate.netunl.edu For example, in a resistant Nebraska population of A. tuberculatus, mesotrione was metabolized to 4-hydroxymesotrione. cambridge.orgunl.edu The involvement of P450s can be confirmed by using P450 inhibitors like malathion, amitrole, and piperonyl butoxide, which can restore the efficacy of the HPPD herbicide in resistant populations. researchgate.netnih.gov
Research on the grass weed Leptochloa chinensis also identified NTSR, mediated by P450s, as the cause of resistance to HPPD inhibitors. acs.org RNA sequencing and quantitative real-time PCR implicated several P450 genes, including CYP71C1, CYP74A2, CYP72A1, CYP84A1, and CYP714C2, in the metabolic detoxification process. acs.org
Table 2: Cytochrome P450 Genes Implicated in HPPD Inhibitor Resistance
| Weed Species | Implicated P450 Genes | Herbicide Class | Reference |
| Leptochloa chinensis | CYP71C1, CYP74A2, CYP72A1, CYP84A1, CYP714C2 | HPPD Inhibitors | acs.org |
| Echinochloa phyllopogon | CYP81A12, CYP81A21 | ALS Inhibitors (often co-occurs with HPPD resistance) | wordpress.com |
Glutathione (B108866) S-transferases (GSTs) are another major family of detoxification enzymes in plants. acs.orgnih.gov They catalyze the conjugation of the tripeptide glutathione to various electrophilic substrates, including some herbicides, making them more water-soluble and less toxic. acs.orgcambridge.org This conjugation is a critical step in the detoxification process, often preceding sequestration of the herbicide conjugate into the vacuole. acs.org
The role of GSTs in resistance to HPPD inhibitors is also emerging. In a study on Leptochloa chinensis, in addition to P450s, a GST gene, GSTF1, was suggested to be involved in the metabolic detoxification of HPPD inhibitors. acs.org In a multiple-herbicide-resistant population of Amaranthus tuberculatus, resistance to atrazine (B1667683) was attributed to GST-based metabolism, co-occurring with P450-mediated resistance to HPPD inhibitors. wordpress.com This highlights the complex nature of NTSR, where multiple enzyme systems can contribute to resistance to different herbicides within the same weed population. While direct conjugation of this compound by GSTs is not extensively documented, the established role of GSTs in detoxifying other herbicides suggests their potential involvement in metabolic resistance to this class of compounds. awsjournal.orgresearchgate.net
Altered Herbicide Uptake or Translocation Processes
Non-target-site resistance (NTSR) encompasses mechanisms that limit the amount of active herbicide reaching its intended site of action within the plant. nih.govnih.gov These physiological processes can include reduced absorption (uptake) of the herbicide through the leaf or root surface, or impaired movement (translocation) of the herbicide from the point of entry to the target tissue. nih.govmdpi.com
While specific research detailing altered uptake and translocation as the primary mechanism for this compound resistance in weeds is limited, it is a recognized pathway for resistance to other herbicide classes. nih.gov For instance, studies on other herbicides have shown that resistant biotypes may exhibit reduced absorption and translocation, sometimes in conjunction with increased metabolic degradation. nih.gov In tolerant crops, the rapid metabolism of similar HPPD-inhibiting herbicides has been shown to limit their translocation, a mechanism that could potentially be selected for in resistant weed populations. researchgate.net Environmental factors such as temperature and carbon dioxide levels can also influence herbicide translocation, potentially affecting sensitivity. nih.gov These NTSR mechanisms are complex, often controlled by multiple genes, and can confer cross-resistance to herbicides with different modes of action. nih.govnih.gov
Molecular Basis of this compound Resistance in Specific Weed Biotypes
Resistance to an herbicide can arise from genetic mutations that either alter the target enzyme of the herbicide (target-site resistance, TSR) or enhance the plant's ability to detoxify the chemical (non-target-site resistance, NTSR). mdpi.comresearchgate.net For HPPD-inhibiting herbicides like this compound, TSR would typically involve mutations in the HPPD gene itself. oup.com NTSR, particularly enhanced metabolism, is considered a major threat as it can confer broad cross-resistance. mdpi.com
While documented cases of weed resistance specifically to this compound are not extensively detailed in the provided research, the molecular basis of tolerance in rice is well-understood and serves as a model for detoxification mechanisms. This tolerance is primarily conferred by a gene known as HPPD INHIBITOR SENSITIVE 1 (HIS1). frontiersin.orgresearchgate.net The HIS1 gene encodes a Fe(II)/2-oxoglutarate-dependent oxygenase enzyme that detoxifies β-triketone herbicides, including this compound, through hydroxylation, converting them into less phytotoxic compounds. researchgate.netpnas.org The presence and specific variation (haplotype) of the HIS1 gene determine the level of tolerance in different rice varieties. nih.gov It is plausible that similar detoxification pathways, potentially involving cytochrome P450 enzymes, could be a basis for the evolution of resistance in weed species under selection pressure from this compound. mdpi.com
Strategic Approaches for Mitigating Herbicide Resistance Evolution
To delay and manage the onset of herbicide resistance, proactive and integrated strategies are essential. eppo.int These strategies aim to reduce the selection pressure on weed populations, thereby preserving the utility of herbicides like this compound.
Integrated Weed Management (IWM) is a multifaceted approach that combines various control tactics to manage weeds effectively and sustainably. growiwm.orgucanr.edu Relying solely on a single herbicide class increases the risk of selecting for resistant weeds. growiwm.org Triketone herbicides, including this compound, are often favored for inclusion in IWM programs because of their effectiveness and crop selectivity. pmarketresearch.com
An IWM program incorporating this compound would involve:
Cultural Practices: Employing crop rotation, planting competitive crop varieties, and optimizing planting density to give the crop an advantage over weeds. irac-online.orgnsw.gov.au
Mechanical and Physical Control: Using methods like tillage or manual removal of weeds where appropriate. growiwm.orgnsw.gov.au
Chemical Diversity: Not relying on this compound alone, but integrating it with other control methods and herbicides. ucanr.edu
Scouting and Monitoring: Regularly monitoring fields to detect new or spreading weed problems and assess the effectiveness of control measures. ucanr.edu
By reducing the sole reliance on chemical control, IWM programs lower the selection pressure for resistance to any single herbicide, including this compound. nsw.gov.au
A key chemical strategy to manage resistance is to use herbicides with different modes of action (MoA). This can be done by applying them in sequence (rotation) or as a tank-mix combination. irac-online.orggoogle.com Using multiple MoAs makes it statistically less likely for a weed to possess resistance to all active ingredients.
This compound has proven effective in combinations and sequential applications. For instance, it is used to control weeds that have already developed resistance to other common herbicides, such as those in the sulfonylurea class. researchgate.net Research and patents describe herbicidal combinations of this compound with other active ingredients to broaden the spectrum of controlled weeds and achieve synergistic effects. google.comgoogle.com Studies on other HPPD inhibitors like tembotrione and topramezone have demonstrated that tank-mixing them with herbicides from other MoA groups (like atrazine) can provide effective weed control. icar.org.in Similarly, sequential applications, where one herbicide is applied and followed by another at a later time, can effectively manage different weed germination cohorts. core.ac.uk This prevents the survival and reproduction of weeds that may be resistant to the initial application. core.ac.uk
Integration of this compound within Diverse Weed Management Programs
Genetic Engineering and Molecular Breeding for Crop Tolerance to this compound
Genetic engineering provides precise tools to develop crops with desirable traits, including tolerance to specific herbicides. nih.govagriculturejournal.org This allows for the post-emergence application of broad-spectrum herbicides to control weeds without harming the crop, a cornerstone of many modern weed management systems. isaaa.orgusda.gov
The development of crop tolerance to this compound and other β-triketone herbicides is closely linked to the HPPD INHIBITOR SENSITIVE 1 (HIS1) gene. pnas.orgnih.gov The HIS1 gene is not the target of the herbicide but rather a detoxification gene. It encodes an enzyme that metabolizes and inactivates the herbicide, rendering the plant tolerant. researchgate.netpnas.org
Extensive research in rice has demonstrated the pivotal role of HIS1. A comprehensive analysis of hundreds of rice accessions identified numerous genetic variations, or haplotypes, of the HIS1 gene. nih.govresearchgate.net These variations directly correlate with the level of tolerance to this compound.
Table 1: Observed Phenotypic Responses in Rice Haplotypes to this compound This table is generated based on findings from studies on HIS1 gene variations and their effect on herbicide response.
| Haplotype Group | Predominant Ecotype | Observed Response to this compound (TFT) | Reference |
|---|---|---|---|
| Hap_1 | japonica | Tolerant / Resistant | nih.gov |
| Hap_2 | indica | Tolerant / Resistant | nih.gov |
| Hap_3 | indica | Tolerant / Resistant | nih.gov |
| Hap_4 | aus | Susceptible | nih.gov |
The functional differences between these haplotypes highlight the genetic basis for varying levels of tolerance. nih.gov For example, japonica rice varieties, which predominantly carry tolerant HIS1 haplotypes, show strong resistance to this compound. researchgate.net This natural genetic diversity is a valuable resource for conventional breeding programs. Furthermore, genome editing techniques like CRISPR-Cas9 have been used to successfully knock out the HIS1 gene, rendering tolerant rice varieties sensitive to this compound and other β-triketone herbicides. frontiersin.org This demonstrates the direct causal link between the HIS1 gene and tolerance, and it opens pathways for creating herbicide-sensitive varieties for specific agricultural systems, such as controlling volunteer rice. frontiersin.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Class / Type |
|---|---|
| This compound | Herbicide (β-triketone, HPPD inhibitor) |
| Atrazine | Herbicide (Triazine) |
| Benzobicyclon | Herbicide (β-triketone, HPPD inhibitor) |
| Bensulfuron-methyl | Herbicide (Sulfonylurea) |
| Bispyribac-sodium | Herbicide (ALS inhibitor) |
| Bromobutide | Herbicide |
| Cafenstrole | Herbicide |
| Clopyralid | Herbicide |
| Cyhalofop-butyl | Herbicide (ACCase inhibitor) |
| Fentrazamide | Herbicide |
| Florasulam | Herbicide |
| Florpyrauxifen-benzyl | Herbicide (Synthetic auxin) |
| Glyphosate (B1671968) | Herbicide (EPSPS inhibitor) |
| Mefenacet | Herbicide |
| Mesotrione | Herbicide (β-triketone, HPPD inhibitor) |
| Metolachlor | Herbicide |
| MCPA sodium | Herbicide (Phenoxy) |
| Oxadiazon | Herbicide |
| Penoxsulam | Herbicide (ALS inhibitor) |
| Pyrazosulfuron-ethyl | Herbicide (Sulfonylurea) |
| Quinclorac | Herbicide (Synthetic auxin) |
| Sulcotrione | Herbicide (β-triketone, HPPD inhibitor) |
| Tembotrione | Herbicide (β-triketone, HPPD inhibitor) |
| Thiobencarb | Herbicide |
| Topramezone | Herbicide (HPPD inhibitor) |
Engineered HPPD Variants for Enhanced Herbicide Resistance in Crops
The development of crops with resistance to 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides represents a significant advancement in weed management technology. This resistance is primarily achieved through protein engineering, focusing on two main strategies: modifying the target HPPD enzyme to be less sensitive to the herbicide, and introducing or enhancing enzymes that can metabolize and detoxify the herbicide before it reaches its target. These approaches have been critical in developing crops that can withstand the application of herbicides such as this compound.
One of the primary strategies for conferring resistance is the directed evolution and targeted mutagenesis of the HPPD enzyme itself. The goal is to create a variant enzyme that retains its essential catalytic function—the conversion of p-hydroxyphenylpyruvate (HPP) to homogentisate—while exhibiting significantly reduced sensitivity to inhibitory herbicides. google.com This approach has proven challenging because mutations that decrease herbicide binding can also impair the enzyme's natural activity, potentially leading to a fitness cost for the plant. researchgate.net
Research has identified several key mutations in HPPD genes from various organisms that confer tolerance to different HPPD inhibitors. For instance, a notable mutation, G336W, in the HPPD from the bacterium Pseudomonas fluorescens was found to significantly decrease sensitivity to the diketonitrile class of herbicides. researchgate.netnih.gov This specific mutation has been a foundational discovery for developing herbicide-tolerant traits. Similarly, targeted mutagenesis of the HPPD gene from Avena sativa (oat) has led to the discovery of mutations that improve tolerance to mesotrione by approximately 16-fold without a loss of catalytic activity. nih.gov In soybean, researchers have achieved field tolerance to mesotrione and isoxaflutole by expressing a shuffled variant of maize HPPD that incorporates beneficial amino acid substitutions identified through directed evolution. nih.gov A Y388H mutation in the soybean HPPD, corresponding to the Y342H mutation in Arabidopsis, was shown to increase resistance to mesotrione and isoxaflutole by an estimated 20-fold. nih.gov
Table 1: Examples of Engineered HPPD Target-Site Mutations for Herbicide Resistance This table is interactive. Click on headers to sort.
| Original Organism | Mutation(s) | Crop Application | Herbicides | Reference(s) |
|---|---|---|---|---|
| Pseudomonas fluorescens | G336W | Soybean, Tobacco | Diketonitriles (e.g., Isoxaflutole), Mesotrione | researchgate.netnih.govfrontiersin.orggoogle.com |
| Avena sativa | Quadruple Mutant | Tobacco | Mesotrione | nih.gov |
| Avena sativa | Quintuple Mutant | Tobacco | Broad range of HPPD chemistries | nih.gov |
| Zea mays (Maize) | Shuffled Variant | Soybean | Mesotrione, Isoxaflutole, Tembotrione | nih.govfrontiersin.org |
| Arabidopsis thaliana | Y342H | Arabidopsis | Mesotrione, Isoxaflutole | nih.gov |
| Glycine max (Soybean) | Y388H | Soybean | Mesotrione, Isoxaflutole | nih.gov |
| Gossypium hirsutum (Cotton) | P329S, T331A, K335E, G412S (and combinations) | Arabidopsis | Mesotrione | nih.gov |
| Sphingobium sp. | Q258M/Y333F | Not specified in crops | Topramezone, Mesotrione, Tembotrione, Diketonitrile (DKN) |
A second, and highly effective, strategy involves engineering metabolic pathways to inactivate HPPD-inhibiting herbicides. This approach has been particularly relevant for conferring resistance to triketone herbicides like this compound in rice. Research has identified a gene family, designated HPPD INHIBITOR SENSITIVE 1 (HIS1) and HIS1-Like (HSL), which encodes Fe(II)/2-oxoglutarate-dependent oxygenases capable of detoxifying these herbicides. pnas.org While the native HSL proteins often show limited catalytic activity against many β-triketone herbicides, they serve as excellent scaffolds for protein engineering. pnas.org
A significant breakthrough in this compound resistance came from the directed evolution of the Oryza sativa HSL1 protein (OsHSL1). pnas.org A mutant library was screened against several β-triketone herbicides, including this compound. pnas.org This screening identified a highly effective variant, designated M10, which contains four specific amino acid substitutions (F140H, L204F, F298L, and I335F). pnas.org The M10 mutant demonstrated significantly enhanced catalytic activity against β-triketone herbicides. pnas.org When the gene encoding the OsHSL1-M10 variant was overexpressed in rice, it conferred remarkable resistance to these herbicides, including this compound. pnas.org Studies using CRISPR-Cas9 to knock out the native his1 gene confirmed its role, as the resulting rice lines became sensitive to this compound, among other β-triketone herbicides. frontiersin.org
Table 2: Engineered Detoxification Enzyme for this compound Resistance This table is interactive. Click on headers to sort.
| Engineered Gene/Protein | Original Organism | Mutations | Crop Application | Target Herbicide(s) | Key Finding | Reference(s) |
|---|---|---|---|---|---|---|
| OsHSL1-M10 | Oryza sativa (Rice) | F140H/L204F/F298L/I335F | Rice | This compound, Mesotrione, Benzobicyclon-OH, Methyl-benquitrione | Significantly enhanced catalytic activity and detoxification of β-triketone herbicides, conferring resistance in transgenic rice. | pnas.org |
These dual approaches—altering the herbicide's direct target and enhancing its metabolic breakdown—underscore the sophisticated genetic engineering strategies being employed to develop robust, herbicide-resistant crops for modern agricultural systems.
Environmental Behavior and Transformation of Tefuryltrione
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation, which involves non-living environmental factors, is a crucial process in determining the persistence and fate of Tefuryltrione in the environment. Key pathways include photodegradation by sunlight in water and hydrolysis.
Photodegradation Kinetics and Mechanism in Aqueous Systems
Photodegradation, the breakdown of compounds by light, is a significant abiotic degradation route for this compound in aquatic environments. researchgate.netnih.gov Studies utilizing UV-Visible irradiation have been conducted to understand its kinetics and the products formed during this process. researchgate.netnih.gov
The rate at which this compound photodegrades in water is not constant; it is influenced by various environmental factors, particularly the presence of certain inorganic ions commonly found in natural water bodies. researchgate.net Research shows that the presence of bicarbonate (HCO₃⁻), carbonate (CO₃²⁻), and nitrate (B79036) (NO₃⁻) ions, within a concentration range of 0.1–10 mmol L⁻¹, accelerates the photodegradation of this compound. nih.govresearchgate.net111.203.20 Conversely, the presence of hydrogen phosphate (B84403) (HPO₄²⁻) decreases the rate of degradation. researchgate.netnih.gov111.203.20 Other ions such as potassium (K⁺) and ammonium (B1175870) (NH₄⁺) have been found to have no significant effect on the photodegradation kinetics. researchgate.netnih.gov The pH of the water can also impact the stability of pesticides, with many, particularly organophosphate and carbamate (B1207046) insecticides, being more susceptible to degradation under alkaline conditions through a process known as alkaline hydrolysis. msu.edu
Influence of Common Ions on this compound Photodegradation Rate
| Ion | Effect on Photodegradation Rate | Reference |
|---|---|---|
| Bicarbonate (HCO₃⁻) | Increase | researchgate.netnih.govresearchgate.net |
| Carbonate (CO₃²⁻) | Increase | researchgate.netnih.govresearchgate.net |
| Nitrate (NO₃⁻) | Increase | researchgate.netnih.govresearchgate.net |
| Hydrogen Phosphate (HPO₄²⁻) | Decrease | researchgate.netnih.govresearchgate.net |
| Potassium (K⁺) | Insignificant | researchgate.netresearchgate.net |
| Ammonium (NH₄⁺) | Insignificant | researchgate.netresearchgate.net |
The photodegradation of this compound results in the formation of numerous new compounds, known as phototransformation products (TPs). researchgate.net Through detailed analysis using techniques such as mass spectrometry, twelve primary transformation products have been separated and identified. nih.gov These products are the result of specific chemical changes to the parent this compound molecule. researchgate.net
Identified Phototransformation Products (TPs) of this compound
| Transformation Product (TP) | Formation Pathway Description | Reference |
|---|---|---|
| TP 1 | Generation by the hydroxyl group substituting the chlorine atom. | researchgate.netnih.gov |
| TP 2 | Formation through the cleavage of the ether bond. | researchgate.netnih.gov |
| TPs 3-6 | Formation by the breakage of the C-C bond of the keto moiety. | researchgate.netnih.gov |
| TPs 9-12 | Formation through the rearrangement of other degradation products. | researchgate.netnih.gov |
Based on the identified transformation products and their evolution over time, specific photodegradation pathways for this compound have been proposed. researchgate.netnih.gov The initial steps in the degradation process involve several key reactions. One pathway is initiated by the substitution of a chlorine atom with a hydroxyl group, leading to TP 1. researchgate.netnih.gov Another primary pathway involves the cleavage of the ether bond in the this compound molecule, resulting in TP 2. researchgate.netnih.gov Subsequent degradation steps include the breaking of the carbon-carbon bond within the keto moiety of the structure, which produces TPs 3 through 6. researchgate.netnih.gov Further complexity is introduced as some of these initial products undergo molecular rearrangement to form a different series of transformation products, identified as TPs 9 through 12. researchgate.netnih.gov
Identification and Characterization of Phototransformation Products (TPs)
Hydrolytic Stability and Hydrolysis Product Formation
Biotic Degradation and Metabolism in Environmental Media
Biotic degradation, driven by microorganisms, is a primary method for the breakdown of herbicides in soil. ucanr.eduuliege.be While detailed studies on the specific metabolic pathways of this compound in environmental media are noted to be scarce, general principles of herbicide degradation by soil microbes can be applied. researchgate.net Research indicates that for the broader family of triketone herbicides, soil microorganisms play a role in accelerating their degradation. researchgate.net The rate and nature of this degradation are influenced by soil properties such as pH, with higher stability observed in alkaline soils and sediments compared to acidic ones. researchgate.net
Microbial degradation in soil typically involves a series of enzymatic reactions, including hydrolysis, oxidation, reduction, and demethylation, which transform the parent herbicide into various metabolites. ucanr.edu The soil's microbial composition, moisture content, temperature, and organic matter content all affect the rate of this breakdown. ucanr.edu Often, soils with a history of herbicide application can degrade the substance more rapidly, as the microbial populations may have developed the necessary enzymes for its metabolism. ucanr.edu
Microbial Degradation in Soil and Water Systems
The persistence of this compound in the environment is significantly influenced by microbial activity in both soil and aquatic systems. Research indicates that soil microorganisms play a crucial role in accelerating the degradation of triketone herbicides, the chemical class to which this compound belongs. researchgate.net While specific bacterial or fungal species that metabolize this compound are not extensively documented in current literature, the general process of microbial degradation is recognized as a key factor in its dissipation from soil. google.com This biological breakdown involves microorganisms utilizing the pesticide as a source of carbon and other essential elements for their growth. academicjournals.orgnih.gov
In addition to microbial action, photodegradation has been identified as a primary pathway for the decomposition of triketones in soils and sediments. researchgate.net The rate and extent of microbial degradation can be influenced by various environmental factors. For instance, the degradation of pesticides is often more efficient under aerobic conditions, which are more prevalent in surface water and the upper layers of soil, as compared to anaerobic conditions found in deeper sediment. mdpi.com Soil properties such as moisture content, pH, and organic matter also play antagonistic roles; while organic matter can adsorb pesticides, making them less available for degradation, it also supports a higher level of microbial activity that can enhance breakdown. nih.gov Studies on related triketone herbicides have shown that their degradation products can exhibit higher stability in soil and sediment compared to the parent compounds. researchgate.net
Plant Metabolism of this compound and its Degradation Products
Within plants, particularly rice where it is frequently applied, this compound undergoes metabolic transformation. A key enzyme identified in rice (Oryza sativa) responsible for this process is OsHSL1, which is a 2-oxoglutarate/Fe(II)-dependent dioxygenase. nih.gov This enzyme is part of a broader family of proteins that can detoxify various β-triketone herbicides. pnas.orgresearchgate.net The metabolic process in plants, similar to other organisms, is a defense mechanism to break down foreign compounds (xenobiotics). nih.gov
The primary metabolic pathway for β-triketone herbicides like this compound within plants is hydroxylation, a chemical process that introduces a hydroxyl group (-OH) into the compound's structure. pnas.org This initial step generally reduces the herbicidal activity of the molecule. researchgate.net While detailed reports on the full range of this compound's degradation products in plants are noted as being insufficient, the study of related enzymes suggests that hydroxylation of the cyclohexanedione ring is a likely transformation. pnas.orgresearchgate.net The efficiency of this metabolism can be a factor in the selectivity of the herbicide and the tolerance of the crop plant. For instance, an artificially evolved variant of a related enzyme, while showing improved degradation of other herbicides, exhibited dampened catalytic activity against this compound. pnas.org
Environmental Fate Studies of this compound and its Key Transformation Products in Water Resources
The environmental journey of this compound extends into water resources, where its presence and transformation have significant implications for water quality.
Occurrence and Distribution in Surface Waters
Due to its application in rice farming, this compound has been frequently detected in surface waters, particularly in agricultural watersheds. researchgate.netnih.govchemicalbook.com Its relatively high water solubility contributes to its potential to contaminate water resources through runoff and leaching. researchgate.net Monitoring studies in Japan have found this compound in river water at notable concentrations.
| Parameter | Finding | Source(s) |
| Maximum Concentration | As high as 1.9 μg/L | researchgate.netresearchgate.netnih.gov |
| Detection Frequency | Detected in over 10% of samples at >0.1 μg/L | researchgate.netresearchgate.net |
These findings highlight the mobility of this compound from agricultural fields to adjacent water bodies.
Transformation during Water Treatment Processes, including Chlorination
Conventional water treatment processes, specifically chlorination, play a critical role in the transformation of this compound. Studies have demonstrated that this compound is effectively removed from source water during these treatments. researchgate.netnih.gov However, this removal is not due to filtration but rather a chemical transformation.
The chlorination process converts this compound into a new compound: 2-chloro-4-methylsulfonyl-3-[(tetrahydrofuran-2-yl-methoxy) methyl] benzoic acid, commonly known as CMTBA. researchgate.netnih.gov Research indicates that this conversion is highly efficient.
| Process | Result | Source(s) |
| Chlorination of this compound (TFT) | Almost 100% conversion to CMTBA | researchgate.netnih.gov |
Once formed, CMTBA is reported to be stable in the presence of chlorine, meaning it persists through the remainder of the water treatment and distribution process. researchgate.netnih.gov
Presence of Chlorination By-products (e.g., CMTBA) in Drinking Water
The stability of CMTBA during water treatment leads to its presence in finished drinking water. researchgate.net Monitoring has confirmed that CMTBA is found in tap water sampled from households. researchgate.netnih.gov The concentration of this transformation product in drinking water has been observed to be similar to the concentration of the parent this compound compound found in the original source water. researchgate.netresearchgate.net
| Contaminant | Location | Finding | Source(s) |
| CMTBA | Drinking water from household taps | Highest concentration exceeded 0.1 μg/L | researchgate.netnih.gov |
This concentration level is significant as it surpasses the maximum allowable concentration for any individual pesticide and its relevant metabolites in the European Union's Drinking Water Directive, which is set at 0.1 μg/L. researchgate.netnih.gov
Ecological and Environmental Fate Considerations of Tefuryltrione
Environmental Persistence and Mobility Assessment
The persistence of a pesticide refers to the length of time it remains in the environment before being broken down, while mobility describes its ability to move within environmental compartments like soil and water.
The persistence of a chemical in soil is often measured by its dissipation half-life (DT50), which is the time it takes for 50% of the initial concentration to break down. herts.ac.ukepa.gov For Tefuryltrione, which belongs to the triketone chemical family, the soil persistence can be variable, with reported DT50 values for this group ranging widely depending on environmental conditions. Factors influencing this persistence include soil type, organic matter content, pH, temperature, and microbial activity. pjoes.comresearchgate.net For instance, microbial degradation is a primary route for the breakdown of many herbicides, and soils with higher organic matter and robust microbial populations tend to facilitate faster degradation. researchgate.net
A key indicator of a chemical's mobility is the soil organic carbon-water (B12546825) partition coefficient (Koc). This value measures the tendency of a chemical to bind to organic matter in the soil versus dissolving in water. chemsafetypro.comnih.gov A low Koc value indicates weak binding to soil particles and, therefore, higher mobility and potential for leaching into groundwater. Conversely, a high Koc suggests strong binding and lower mobility. chemsafetypro.com While a specific, publicly available Koc value for this compound is not consistently reported, its known high water solubility and low octanol-water partition coefficient (log Kow) of 2.62 suggest a lower tendency to adsorb to soil and thus a higher potential for mobility. researchgate.net
Table 1: General Mobility and Persistence Classification This table provides a general framework for how Koc and DT50 values are used to classify the mobility and persistence of soil-applied chemicals.
| Mobility Class | Log Koc | Persistence Class | Soil Half-Life (DT50) in days |
| Very High | < 1.7 | Non-persistent | < 30 |
| High | 1.7 - 2.7 | Moderately Persistent | 30 - 100 |
| Medium | 2.7 - 3.7 | Persistent | 100 - 365 |
| Low | 3.7 - 4.7 | Very Persistent | > 365 |
| Very Low/Immobile | > 4.7 | ||
| Source: General classification criteria adapted from various environmental science sources. |
Transport and Distribution in Aquatic and Terrestrial Ecosystems
Due to its application in rice farming, this compound has a direct pathway into aquatic environments. Research has confirmed its presence in various water systems. Studies in rice production areas have frequently detected this compound in surface waters, with concentrations reaching as high as 1.9 micrograms per liter (μg/L). researchgate.net Its presence has also been noted in river water and drinking water sources, indicating its transport from agricultural fields into broader water distribution networks. researchgate.netresearchgate.net
The primary mechanisms for its transport are agricultural runoff and leaching through the soil profile. This compound's chemical properties, particularly its high water solubility and low logKow, facilitate its movement with water. researchgate.net This hydrophilic nature means it is less likely to bind to soil and more likely to be carried away by surface water flow or percolate downwards into groundwater, leading to its distribution in both terrestrial and aquatic ecosystems. researchgate.net
Research on the Environmental Implications of this compound and its Transformation Products in Ecosystems
Once in the environment, this compound can undergo transformation into other chemical compounds, known as transformation products (TPs) or metabolites. A significant pathway for this is photodegradation, the breakdown of the chemical by sunlight in aqueous environments.
Research has identified a key degradation product of this compound: 2-chloro-4-methylsulfonyl-3-[(tetrahydrofuran-2-yl-methoxy)methyl]benzoic acid (CMTBA). researchgate.net This metabolite has been found extensively in drinking water, sometimes at concentrations higher than the parent compound, indicating it is both mobile and relatively persistent. researchgate.netresearchgate.net
A critical aspect of environmental risk assessment is that transformation products can sometimes be more toxic or persistent than the original herbicide. nih.govbeyondpesticides.org For the triketone class of herbicides, to which this compound belongs, there is evidence that they can transform into xanthenediones, which are noted to be potentially more toxic than the parent compounds. researchgate.net While specific toxicity data for all of this compound's TPs are not widely available, the principle that degradation does not always mean detoxification is a significant consideration. Studies on other pesticides have shown that nearly half of all breakdown products can exhibit stronger endocrine-disrupting effects than the parent chemical. beyondpesticides.org This highlights the importance of monitoring not just the parent compound but also its environmental byproducts. researchgate.net
Bioavailability and Environmental Partitioning Analysis
Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. It is a critical factor in determining potential ecological effects. The partitioning of a chemical between different environmental media—soil, water, air, and biota—drives its bioavailability.
This compound's environmental partitioning is largely dictated by its physicochemical properties. The octanol-water partition coefficient (log Kow) is a key parameter used to predict a chemical's tendency to accumulate in the fatty tissues of organisms, a process known as bioconcentration. chemsafetypro.com Chemicals with a high log Kow are more lipophilic ("fat-loving") and have a higher potential to bioconcentrate. This compound has a relatively low log Kow of 2.62, which suggests a low potential for bioconcentration in aquatic organisms. researchgate.net This is reflected in the bioconcentration factor (BCF), a metric that compares the concentration of a chemical in an organism to its concentration in the surrounding water. wikipedia.orgepa.gov A low log Kow generally corresponds to a low BCF.
Table 2: Physicochemical Properties of this compound and Their Environmental Implications
| Property | Value | Implication for Environmental Partitioning & Bioavailability |
| Log Kow | 2.62 researchgate.net | Low potential for bioaccumulation in organisms. Prefers partitioning into water over fatty tissues. |
| Water Solubility | High researchgate.net | High mobility in soil and water. Readily available for uptake by aquatic organisms from the water column. |
| Soil Adsorption (Koc) | Predicted to be low | Weakly binds to soil organic matter, leading to high mobility and potential for leaching. More available in the soil-water phase. |
Because this compound partitions readily into water, it is highly bioavailable to aquatic organisms like algae and plants. researchgate.net Its detection in surface and river waters confirms this bioavailability in real-world ecosystems. researchgate.netresearchgate.net While its potential to accumulate in the food chain (biomagnification) is predicted to be low, its presence in water means that aquatic life is directly exposed to the parent compound and its transformation products.
Advanced Research Methodologies and Future Directions for Tefuryltrione Studies
Tracing Tefuryltrione: Advanced Analytical Techniques
The detection and quantification of this compound and its byproducts in various environmental matrices demand highly sensitive and specific analytical methods. Modern research relies heavily on a combination of powerful chromatographic and spectrometric techniques to achieve the necessary precision for trace analysis and to identify novel metabolites.
The Power of High-Resolution Mass Spectrometry in Environmental Fate Studies
High-resolution mass spectrometry (HRMS) has become an indispensable tool for elucidating the environmental fate of this compound. mdpi.comekb.eg Unlike conventional low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds. ekb.egnih.gov This capability is crucial for identifying novel degradation products of this compound in complex environmental samples like water and soil. nih.govunivie.ac.at
For instance, studies on the photodegradation of this compound in water have utilized HRMS to identify numerous transformation products (TPs). researchgate.net By analyzing the precise mass-to-charge ratios of these TPs, researchers can propose their elemental formulas and, in conjunction with structural analogs and literature data, elucidate their chemical structures. researchgate.net This detailed information is vital for constructing a comprehensive picture of how this compound breaks down in aquatic environments, including the formation of metabolites like 2-chloro-4-methylsulfonyl-3-[(tetrahydrofuran-2-yl-methoxy) methyl] benzoic acid (CMTBA). researchgate.net
The coupling of HRMS with liquid chromatography (LC-HRMS) is particularly powerful, as it combines the separation capabilities of LC with the high-resolution detection of MS. univie.ac.at This combination allows for the analysis of a wide range of compounds, including both the parent this compound molecule and its various metabolites, even at trace concentrations. mdpi.com
Separating and Quantifying with Chromatographic Techniques
Chromatography is a fundamental separation technique that plays a critical role in the analysis of this compound. nih.gov Various chromatographic methods are employed to isolate and quantify the parent compound and its metabolites from complex mixtures. nih.goviipseries.org
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. iipseries.org It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov HPLC is particularly well-suited for analyzing non-volatile and thermally unstable compounds like many pesticides and their degradation products. nih.gov In the context of this compound, HPLC is often coupled with mass spectrometry (LC-MS) for highly sensitive and selective detection and quantification. ekb.eg
Gas Chromatography (GC) is another powerful chromatographic technique, primarily used for the separation of volatile and semi-volatile compounds. iipseries.org While this compound itself may not be sufficiently volatile for direct GC analysis, this technique can be applied to the analysis of certain volatile degradation products or after derivatization to increase volatility. GC is also frequently paired with mass spectrometry (GC-MS) for robust compound identification and quantification. ekb.eg
The choice between HPLC and GC depends on the specific properties of the analytes of interest. nih.gov For comprehensive studies of this compound's environmental fate, both techniques may be employed to capture a wider range of potential degradation products.
| Analytical Technique | Application in this compound Analysis | Key Advantages |
| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown transformation products in environmental samples. | Provides accurate mass measurements, enabling elemental composition determination. ekb.egnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound and its non-volatile metabolites. | Versatile, high-resolution separation for a wide range of compounds. iipseries.org |
| Gas Chromatography (GC) | Separation and quantification of volatile degradation products. | Ideal for separating volatile and semi-volatile compounds. iipseries.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Sensitive and selective detection and quantification of this compound and its metabolites. | Combines the separation power of LC with the detection capabilities of MS. ekb.eg |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Robust identification and quantification of volatile analytes. | Couples the separation of GC with the identification power of MS. ekb.eg |
Designing the Future: Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are revolutionizing the discovery and development of new agrochemicals. steeronresearch.com These in silico approaches use computer simulations and theoretical principles to study molecular structures and interactions, offering a faster and more cost-effective way to design and optimize new compounds. steeronresearch.comeurofinsdiscovery.com
In the context of agrochemical discovery, these techniques can be used to:
Identify and optimize lead compounds: By simulating how different molecules interact with their target proteins, researchers can identify promising candidates with high efficacy and low potential for off-target effects. steeronresearch.com
Predict physicochemical properties: Computational models can predict properties such as solubility, stability, and binding affinity, helping to prioritize compounds for synthesis and testing. steeronresearch.comkallipos.gr
Understand mechanisms of action: Molecular modeling can provide insights into how a herbicide binds to its target enzyme, aiding in the design of more effective inhibitors. schrodinger.com
While specific applications of computational chemistry to this compound are not extensively detailed in the provided search results, the general principles of these methodologies are highly relevant to future research on this and other herbicides. kallipos.grtarosdiscovery.com Techniques like structure-based drug design, where the three-dimensional structure of the target protein is known, and ligand-based drug design, used when the target structure is unknown, are powerful tools in modern agrochemical research. tarosdiscovery.com
A Systems-Level View: Omics Technologies in Herbicide Research
Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the complex biological processes occurring within an organism. frontiersin.orgnih.gov These high-throughput techniques are increasingly being used to understand how plants interact with herbicides like this compound and how resistance to these compounds evolves. scitechnol.comfrontiersin.org
Unraveling Protein Responses: Proteomic Profiling and HPPD Inhibitors
Proteomics, the large-scale study of proteins, is a powerful tool for investigating the molecular mechanisms underlying plant responses to herbicides. mdpi.com this compound is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov Proteomic studies can identify changes in the abundance of various proteins in response to treatment with HPPD inhibitors, providing insights into the plant's defense mechanisms and the development of resistance. nih.gov
For example, research on other HPPD inhibitors has shown that resistant plants can exhibit increased expression of the HPPD enzyme itself. nih.gov Proteomic analysis can also reveal changes in other proteins involved in stress response, detoxification, and metabolic pathways, offering a broader understanding of the plant's physiological response to the herbicide. researchgate.net
Decoding the Genetic Blueprint: Transcriptomic and Genomic Analysis of Resistance
Transcriptomics, the study of the complete set of RNA transcripts in a cell, and genomics, the study of an organism's entire genome, are crucial for understanding the genetic basis of herbicide resistance. scitechnol.comnih.gov These approaches can identify specific genes and genetic variations associated with resistance to this compound. researchgate.net
Recent research on rice has utilized genomic and transcriptomic analyses to investigate the role of the HIS1 gene family in resistance to β-triketone herbicides, the class to which this compound belongs. researchgate.netresearchgate.net By comparing the genomes and gene expression profiles of resistant and susceptible rice varieties, researchers can pinpoint specific genetic markers and pathways involved in resistance. nih.govnih.gov This knowledge is invaluable for developing strategies to manage herbicide resistance and for breeding new herbicide-tolerant crop varieties. researchgate.netresearchgate.net
| Omics Technology | Application in this compound Research | Key Insights |
| Proteomics | Profiling protein expression changes in plants treated with HPPD inhibitors. | Identifies proteins involved in resistance mechanisms and stress responses. nih.gov |
| Transcriptomics | Analyzing gene expression patterns in response to this compound. | Reveals genes and pathways associated with herbicide tolerance and resistance. frontiersin.org |
| Genomics | Identifying genetic variations linked to this compound resistance. | Pinpoints specific genes and mutations responsible for resistance evolution. researchgate.net |
Development of Sustainable Agrochemical Solutions and Integrated Approaches in the Context of this compound
The development of sustainable agrochemical solutions is a multifaceted endeavor that aims to balance efficacy in weed control with environmental stewardship. For this compound, this involves its strategic integration into broader weed management programs that are designed to be both effective and ecologically conscious.
Integrated Weed Management (IWM) provides a comprehensive framework for achieving this balance. IWM is a long-term approach that combines various control methods, including cultural, physical, biological, and chemical strategies, to manage weed populations, minimize the evolution of herbicide resistance, and reduce reliance on any single tactic. ucanr.eduresearchgate.netawsjournal.org The successful integration of this compound into IWM programs is a key area of ongoing research and development.
A cornerstone of IWM is the use of herbicides with different modes of action to delay the development of resistance. croplife.org.au this compound, an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, offers a distinct mode of action from many other commonly used herbicides in rice, such as those that inhibit acetolactate synthase (ALS). agropages.comresearchgate.net This makes it a valuable tool for managing weeds that have already developed resistance to other herbicides. For instance, this compound has demonstrated excellent efficacy against sulfonylurea (SU)-resistant weeds, which are a growing problem in many rice-producing regions. agropages.comresearchgate.net
The strategic use of this compound in combination with other herbicides is a key aspect of sustainable weed management. Research has shown that tank-mixing or sequential applications of herbicides with different modes of action can enhance weed control and help manage resistance. croplife.org.augoogle.com For example, a commercial product, Council™ Complete, combines this compound with triafamone, an ALS inhibitor. agropages.com This combination provides a broader spectrum of weed control and is a practical application of the principle of using multiple modes of action. agropages.com Such synergistic combinations can also allow for reduced application rates of individual active ingredients, further contributing to a more sustainable approach. google.com
Crop rotation is another fundamental component of IWM that can significantly reduce weed populations and the selection pressure for herbicide resistance. ucanr.edunih.gov By alternating crops, farmers can disrupt the life cycles of specific weeds and utilize different herbicide chemistries. nih.gov While specific studies on the long-term effects of this compound within various crop rotation systems are still emerging, the principles of IWM suggest that its use in rotation with other crops and herbicides would be a sustainable practice.
The environmental fate of a herbicide is a critical consideration for its sustainability. The degradation of this compound in the environment is an area of active research. Studies on its photodegradation in water have shown that it can be broken down by UV-visible irradiation, with the process being influenced by the presence of certain ions like carbonates and nitrates. researchgate.net However, comprehensive data on its biodegradation in soil and its half-life under various field conditions are not yet widely available, as indicated by some environmental databases. herts.ac.uk Understanding the persistence and mobility of this compound in soil is crucial for assessing its long-term environmental impact and ensuring its sustainable use. While studies on other herbicides like trifluralin (B1683247) have shown half-lives in soil ranging from 15 to 23 days under certain conditions, specific data for this compound remains a key research gap. frontiersin.org
Furthermore, the impact of herbicides on non-target organisms, particularly soil microbial communities, is a significant aspect of their environmental footprint. Soil microorganisms are vital for numerous ecosystem functions, including nutrient cycling and organic matter decomposition. mdpi.com While direct studies on the impact of this compound on soil microbial diversity and function are limited, research on other herbicides has shown varied effects, from transient reductions in microbial populations to shifts in community structure. frontiersin.orgdpi.qld.gov.aunih.gov For example, some studies have shown that certain herbicides can initially decrease bacterial abundance and diversity, though these effects may diminish over time. nih.gov Given the importance of soil health, future research should prioritize understanding the specific interactions between this compound and the soil microbiome.
The development of novel and more sustainable formulations of this compound also represents a promising future direction. This could include formulations that enhance the targeted delivery of the active ingredient, reduce drift, or incorporate safeners to improve crop tolerance. corteva.com Additionally, exploring the potential for combining this compound with biological control agents, such as bioherbicides, could lead to innovative and more integrated weed management strategies. weedturf.orgbugwoodcloud.org The combination of chemical and biological control methods can sometimes result in synergistic effects, providing more effective and sustainable weed control than either method used alone. bugwoodcloud.orgresearchgate.net
Advanced research methodologies are also being applied to better understand and optimize the use of this compound. For instance, studies are investigating the genetic basis of rice tolerance to this compound. Research has identified the HIS1 gene as being responsible for detoxifying certain β-triketone herbicides. saitama-u.ac.jpfrontiersin.org Understanding the genetic mechanisms of tolerance can pave the way for developing rice cultivars with enhanced resistance to this compound, allowing for more effective and selective weed control. saitama-u.ac.jp This type of research, which delves into the molecular interactions between the herbicide and the crop, is at the forefront of developing more sophisticated and sustainable weed management solutions.
Q & A
Q. What is the chemical synthesis pathway for Tefuryltrione, and what analytical methods validate its purity?
this compound is synthesized via a multi-step process involving Friedel-Crafts acylation, halogenation, dechlorination, thiol oxidation, acid chlorination, α-condensation, and etherification. Key reactants include 2,6-dichlorophenyl chloride, acetyl chloride, methylthiol, 1,3-cyclohexanedione, and tetrahydrofurfuryl alcohol . To validate purity, high-performance liquid chromatography (HPLC) is recommended for detecting impurities (>0.1% by weight), supplemented by structural characterization via H NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical methods are validated for quantifying this compound in environmental matrices?
For environmental monitoring (e.g., river water), liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used. Recovery rates for this compound in spiked samples average 108.3%, with repeatability and reproducibility coefficients of variation (CV) ≤15%, ensuring reliable quantification . Standardized protocols for pesticide residue analysis, including sample extraction and cleanup, are critical to minimize matrix interference .
Q. How should this compound standards be stored to ensure stability in laboratory settings?
this compound reference standards require storage below -20°C to prevent degradation. Proper handling includes using inert containers and avoiding exposure to light or moisture, as specified in chemical safety guidelines .
Advanced Research Questions
Q. What experimental strategies are effective for identifying and synthesizing impurities in this compound production?
Impurities exceeding 0.1% in this compound batches can be isolated via preparative HPLC. Structural elucidation employs H NMR and HRMS, with synthetic routes modified to replicate impurity formation (e.g., side reactions during etherification or incomplete oxidation steps). Two novel impurities were synthesized by altering reaction conditions, enabling quality control benchmarks for industrial-scale production .
Q. How can researchers design field trials to evaluate this compound’s herbicidal efficacy while minimizing environmental impact?
Field trials should follow randomized complete block designs with ≥3 replications per treatment. Efficacy metrics include weed dry weight reduction (e.g., 96.9–99.2% control of annual weeds at 201+51 g/ha) and phytotoxicity scoring (0–9 scale). Environmental impact assessments require monitoring runoff and soil residues post-application, using LC-MS/MS for trace detection .
Q. What methodologies address contradictions in this compound’s environmental persistence data?
Discrepancies in degradation rates or recovery rates (e.g., 81.3–120% in river samples) may arise from matrix effects or analytical variability. Researchers should validate methods using spiked recovery tests, optimize extraction protocols for specific matrices, and cross-validate results with independent laboratories .
Q. How can experimental reproducibility be ensured in this compound synthesis and characterization?
Detailed documentation of reaction conditions (e.g., temperature, catalyst ratios) and adherence to IUPAC nomenclature are essential. For novel compounds, provide full spectral data (H NMR, HRMS) in supplementary materials. Reproducibility checks require independent synthesis and characterization by at least two laboratories .
Methodological Guidelines
- Data Reporting : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry), including concise tables with footnotes for statistical parameters (mean, CV) and SI units .
- Ethical Compliance : Disclose synthetic protocols and environmental sampling permits in the "Experimental" section .
- Literature Review : Prioritize primary sources (e.g., field trial data , impurity studies ) over vendor catalogs or non-peer-reviewed materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
